molecular formula C28H28N4OS B4035601 2-[4-(diphenylmethyl)piperazin-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-[4-(diphenylmethyl)piperazin-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B4035601
M. Wt: 468.6 g/mol
InChI Key: RSYLDRYLBKXXLG-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a diphenylmethyl group at the 4-position and an acetamide linker connected to a 4-phenyl-1,3-thiazol-2-yl moiety. Its structure combines lipophilic (diphenylmethyl) and aromatic (thiazole-phenyl) elements, which may influence pharmacokinetic properties such as solubility, membrane permeability, and target binding.

Properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4OS/c33-26(30-28-29-25(21-34-28)22-10-4-1-5-11-22)20-31-16-18-32(19-17-31)27(23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,21,27H,16-20H2,(H,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYLDRYLBKXXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=NC(=CS2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(diphenylmethyl)piperazin-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the piperazine and thiazole intermediates. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The final step usually involves the coupling of the piperazine and thiazole intermediates under controlled temperature and pH conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product quality is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(diphenylmethyl)piperazin-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[4-(diphenylmethyl)piperazin-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(diphenylmethyl)piperazin-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Physical Properties

The following table summarizes key structural variations and physical properties of analogous compounds:

Compound ID/Name Piperazine Substituent Acetamide-Linked Moiety Melting Point (°C) Molecular Weight (g/mol) Key References
Target Compound 4-(Diphenylmethyl) 4-Phenyl-1,3-thiazol-2-yl Not reported ~450–470 (estimated) N/A
Compound 13 () 4-(4-Methoxyphenyl) 4-(p-Tolyl)thiazol-2-yl 289–290 422.54
Compound 14 () 4-(4-Chlorophenyl) 4-(p-Tolyl)thiazol-2-yl 282–283 426.96
Compound 17 () 4-(p-Tolyl) 3-Trifluoromethylphenyl 297–298 422.54
Compound 6a () N/A (hydroxypiperidin-1-yl) 4-(4-Hydroxy-3-methoxyphenyl) Not reported ~300–320 (estimated)
BZ-IV () 4-Methylpiperazin-1-yl 1,3-Benzothiazol-2-yl Not reported ~320 (estimated)

Key Observations :

  • Piperazine Substituents : The target compound’s diphenylmethyl group enhances hydrophobicity compared to methoxy (compound 13), chloro (compound 14), or tolyl (compound 17) substituents. This may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Thiazole/Benzothiazole Moieties: The 4-phenylthiazole group in the target compound is structurally distinct from benzothiazole (BZ-IV) or substituted phenylthiazoles (compound 6a).
Enzyme Inhibition
  • MMP Inhibitors : Compounds 13–18 () were designed as matrix metalloproteinase (MMP) inhibitors. The 4-methoxyphenyl substituent in compound 13 demonstrated optimal activity, suggesting that electron-donating groups enhance MMP binding .
  • COX/LOX Inhibition: Compound 6a () acts as a non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 mM), while compound 6b selectively targets COX-2. The hydroxyl and methoxy groups on the thiazole-linked phenyl ring are critical for activity .
Antimicrobial Activity
  • Acetamide Derivatives : Compounds 47–50 () exhibit gram-positive antibacterial and antifungal activity. Sulfonyl groups on the piperazine ring (e.g., benzo[d]thiazol-5-ylsulfonyl) enhance potency against Staphylococcus aureus and Candida albicans .
Anticonvulsant Activity
  • Piperazine-Acetamide Derivatives : Compounds 11–17 () showed variable anticonvulsant efficacy in rodent models. The trifluoromethylphenyl group in compound 14 improved metabolic stability compared to chlorophenyl analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(diphenylmethyl)piperazin-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[4-(diphenylmethyl)piperazin-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

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